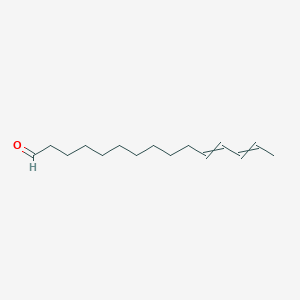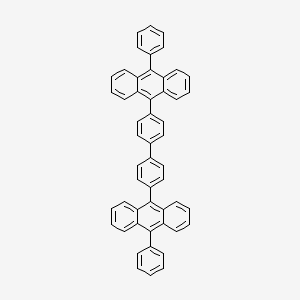
4,4'-Bis(10-phenylanthracen-9-yl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl typically involves the Suzuki cross-coupling reaction. This method is widely used in organic chemistry to form carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrocarbons.
科学研究应用
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs due to its electroluminescent properties.
作用机制
The mechanism by which 4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl exerts its effects is primarily through its interaction with lightThe molecular targets and pathways involved in this process include the excitation of electrons and the subsequent release of photons .
相似化合物的比较
Similar Compounds
- 1,3-Bis(10-phenylanthracen-9-yl)benzene
- 2,6-Bis(10-phenylanthracen-9-yl)pyridine
Uniqueness
4,4’-Bis(10-phenylanthracen-9-yl)-1,1’-biphenyl is unique due to its specific structural configuration, which enhances its electroluminescent properties compared to similar compounds. This makes it particularly valuable in the development of high-efficiency OLEDs .
属性
分子式 |
C52H34 |
|---|---|
分子量 |
658.8 g/mol |
IUPAC 名称 |
9-phenyl-10-[4-[4-(10-phenylanthracen-9-yl)phenyl]phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-15-37(16-4-1)49-41-19-7-11-23-45(41)51(46-24-12-8-20-42(46)49)39-31-27-35(28-32-39)36-29-33-40(34-30-36)52-47-25-13-9-21-43(47)50(38-17-5-2-6-18-38)44-22-10-14-26-48(44)52/h1-34H |
InChI 键 |
WSWADEXLJBQCKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
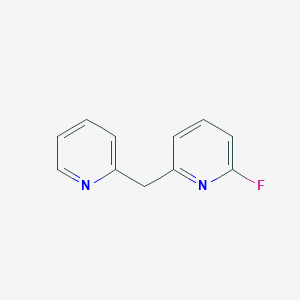
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
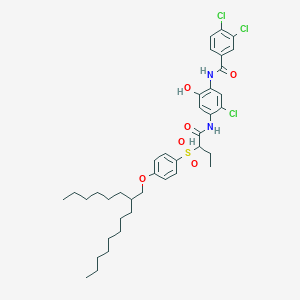
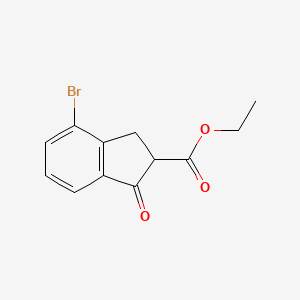
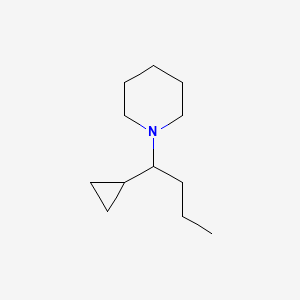
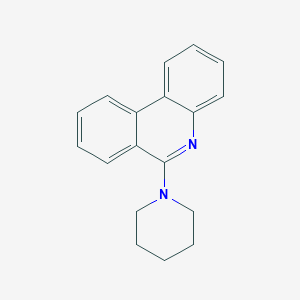
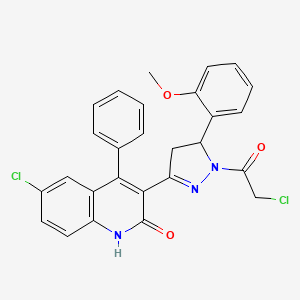
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)

